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2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone Documentation Hub

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  • Product: 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone
  • CAS: 898782-70-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical and Physical Properties of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern medicinal chemistry, the rational design of central nervous system (CNS) ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the rational design of central nervous system (CNS) agents and antihistamines heavily relies on versatile, structurally pre-organized building blocks. 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-70-2)[1] is a high-value pharmaceutical intermediate that exemplifies this design philosophy.

As a Senior Application Scientist, I approach the characterization of this compound not just as a static list of properties, but as a dynamic system. The molecule juxtaposes a highly lipophilic, rigid benzophenone core with a hydrophilic, ionizable 4-methylpiperazine moiety. This whitepaper dissects the physicochemical properties, structural mechanics, and analytical workflows required to leverage this compound in advanced drug development, ensuring that every protocol discussed operates as a self-validating system.

Physicochemical Profiling

Understanding the macroscopic behavior of a compound requires a precise quantification of its physical properties. The data summarized below dictates the compound's solubility, partitioning behavior, and reactivity profile[2][3].

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 898782-70-2Unique registry identifier for procurement and compliance.
Molecular Formula C₂₀H₂₄N₂ODictates the exact mass for high-resolution MS identification.
Molecular Weight 308.42 g/mol Optimal size for small-molecule drug design (< 500 Da).
Density 1.096 ± 0.06 g/cm³Reflects the compact, sterically hindered diaryl system.
pKa (Basic Center) 7.56Ensures a dynamic equilibrium of neutral/protonated states at physiological pH (7.4).
LogP (Octanol/Water) 2.85Falls within the ideal range (2.0–3.0) for blood-brain barrier (BBB) penetration.

The Causality of pKa and LogP: Experience dictates that a molecule's success in biological systems is governed by its phase-transfer capabilities. The predicted pKa of 7.56 means that at a physiological pH of 7.4, the tertiary amine of the piperazine ring is partially protonated. This specific ionization state is a deliberate medicinal chemistry strategy: the protonated fraction ensures adequate aqueous solubility for systemic circulation, while the neutral fraction (driven by the lipophilic benzophenone core, LogP 2.85) ensures passive diffusion across lipophilic membranes, such as the BBB.

Structural and Mechanistic Analysis

The synthetic utility of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone is rooted in three distinct structural domains.

  • The Benzophenone Core: This diaryl ketone acts as a rigid scaffold. The carbonyl group is a versatile electrophile, primed for nucleophilic attack (e.g., Grignard additions) or reduction to benzhydrol derivatives. Furthermore, its extended conjugated system provides a strong UV chromophore, which is critical for analytical tracking.

  • The 4-Methylpiperazine Moiety: Piperazine rings are "privileged scaffolds" in pharmacology, known to anchor molecules to G-protein coupled receptors (GPCRs) via critical hydrogen bonding and ionic interactions.

  • The Ortho-Methyl Group: The methyl group at the 2-position of the benzophenone ring is not merely decorative; it induces severe steric hindrance. This forces the two phenyl rings out of coplanarity, restricting the conformational flexibility of the molecule. This "conformational locking" minimizes entropic penalties upon target binding, thereby enhancing receptor selectivity.

G A 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone B Benzophenone Core (UV Chromophore/Electrophile) A->B comprises C 4-Methylpiperazine (Basic Center, pKa ~7.56) A->C comprises D Ortho-Methyl Group (Steric Hindrance) A->D comprises E Photochemical Reactivity & Target Binding B->E drives F Aqueous Solubility & BBB Permeability C->F modulates G Conformational Restriction D->G enforces G->E influences

Figure 1: Pharmacophoric and physicochemical contribution of structural moieties.

Experimental Workflows & Protocols

To guarantee trustworthiness and scientific integrity, laboratory workflows must be designed to catch their own errors. The following protocols are engineered as self-validating systems .

Protocol 1: LogP Determination via Shake-Flask Method

To empirically validate the predicted LogP of 2.85, we utilize a modified [4][5]. The shake-flask method is chosen over HPLC estimation because it provides direct thermodynamic evidence of partitioning for compounds with LogP < 4.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25.0 ± 0.1 °C to ensure mutual saturation.

  • Sample Equilibration: Dissolve exactly 10.0 mg of the compound in 10.0 mL of the pre-saturated n-octanol.

  • Partitioning: Transfer the octanol solution into a thermostatic vessel containing 10.0 mL of pre-saturated water. Agitate mechanically for 1 hour at 25.0 °C.

  • Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Self-Validating Quantification: Sample both the aqueous and octanol phases. Dilute appropriately and analyze via HPLC-UV at 254 nm.

    • Causality of Validation: By quantifying both phases, we calculate the total mass recovered ( Massoct​+Massaq​ ). If the mass balance is < 98%, it indicates interfacial aggregation or glassware adsorption, invalidating the run. A recovery of > 98% mathematically validates the calculated LogP.

Protocol 2: Orthogonal LC-MS Purity Profiling

Before utilizing this intermediate in complex API synthesis, its identity and purity (>98%) must be confirmed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound at 1 mg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) against Mobile Phase A (0.1% Formic acid in Water) over 5 minutes.

  • Orthogonal Detection: Split the column effluent 50:50 between a Photodiode Array (PDA) detector and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Self-Validating Analysis: Monitor UV absorbance at 254 nm (targeting the benzophenone core) and ESI+ for the [M+H]+ ion at m/z 309.2.

    • Causality of Validation: This is an orthogonal validation system. If a chromatographic peak exhibits strong UV absorbance at 254 nm but lacks the m/z 309.2 mass signature, it is immediately flagged as a degradation product (e.g., a cleaved piperazine ring). Co-elution of the UV signal and the Extracted Ion Chromatogram (EIC) is required to validate the primary peak's identity.

Workflow N1 Sample Prep (1 mg/mL in MeOH) N2 HPLC Separation (C18, Gradient) N1->N2 Inject N3 UV Detection (254 nm) N2->N3 Split N4 ESI-MS ([M+H]+ 309.2) N2->N4 Split N5 Data Synthesis & Purity Check N3->N5 AUC N4->N5 m/z

Figure 2: Self-validating LC-MS analytical workflow for purity and identity confirmation.

Synthetic Utility and Reactivity

In the laboratory, the reactivity of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone is heavily dictated by its steric environment.

When subjected to carbonyl reduction (e.g., using NaBH4​ in methanol), the ketone is smoothly converted to the corresponding benzhydrol. This transformation is a critical step in synthesizing antihistamine analogs structurally related to cyclizine or meclizine.

Conversely, when attempting nucleophilic addition using Grignard reagents ( R−MgX ), the ortho-methyl group exerts significant steric approach control. The nucleophile is forced to attack from the less hindered face of the carbonyl, often resulting in high diastereoselectivity if chiral auxiliaries are present. Understanding this steric bias is essential for scientists aiming to synthesize complex, stereodefined tertiary alcohols from this scaffold.

References

  • ChemSrc. "898782-70-2 CAS Information and Predicted LogP Data." Database for chemical structures and physical property estimations. URL:[Link]

  • OECD Test Guideline 107. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." Organisation for Economic Co-operation and Development. URL:[Link]

  • OECD Test Guideline 112. "Test No. 112: Dissociation Constants in Water." Organisation for Economic Co-operation and Development. URL:[Link]

Sources

Exploratory

Molecular structure and weight of CAS 898782-70-2

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the molecular structure and key physicochemical properties of the chemical entity identified by CAS Reg...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and key physicochemical properties of the chemical entity identified by CAS Registry Number 898782-70-2. The information herein is curated to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Nomenclature

The compound registered under CAS number 898782-70-2 is a complex heterocyclic molecule. A comprehensive understanding of its structure is foundational to any research endeavor.

  • Systematic Name: The formal IUPAC name for this compound is (1S,2S,3R,4R)-3-[[5-chloro-2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide.[1] This nomenclature precisely describes the stereochemistry and connectivity of all constituent atoms.

  • Molecular Formula: The empirical molecular formula is C17H20ClN7O2 .[1]

  • Synonyms: This compound is also referenced by other identifiers such as CHEMBL2071270, SCHEMBL3777798, and BDBM50389990.[1]

Molecular Structure and Stereochemistry

The molecular architecture of CAS 898782-70-2 is characterized by a bicyclo[2.2.1]hept-5-ene core, which provides a rigid scaffold. This is further functionalized with a substituted pyrimidine ring, a pyrazole moiety, and a carboxamide group. The defined stereocenters ((1S,2S,3R,4R)) are critical for its specific three-dimensional conformation, which in turn governs its biological activity.

2D Structural Representation

Caption: 2D Chemical Structure of CAS 898782-70-2.

Physicochemical Properties

A summary of the key computed molecular properties is provided in the table below. These descriptors are crucial for predicting the compound's behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
Molecular Weight 389.85 g/mol PubChem[1]
Exact Mass 389.1367 g/mol PubChem[1]
XLogP3-AA 0.8PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 134 ŲPubChem[1]
Heavy Atom Count 27PubChem[1]
Complexity 631PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]

Expertise & Experience Insights:

The calculated XLogP3-AA value of 0.8 suggests a relatively balanced lipophilicity. This is a favorable characteristic in drug development, as it often correlates with good oral bioavailability. The topological polar surface area (TPSA) of 134 Ų indicates that the molecule may have moderate cell permeability. The number of rotatable bonds suggests a degree of conformational flexibility, which could be important for binding to a biological target.

Experimental Protocols and Data

While specific experimental protocols for the synthesis or application of CAS 898782-70-2 are not publicly available in the initial search, a general workflow for characterizing a novel compound of this nature is outlined below.

General Characterization Workflow

This workflow represents a standard approach for the structural and purity analysis of a newly synthesized or acquired chemical entity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity_Analysis Purity Assessment (e.g., HPLC-UV) Purification->Purity_Analysis Data_Consistency Data Consistency Check NMR->Data_Consistency MS->Data_Consistency Purity_Analysis->Data_Consistency

Caption: A generalized workflow for the characterization of a chemical compound.

Trustworthiness and Self-Validation:

Each step in this workflow is designed to provide orthogonal data points that, when taken together, build a high degree of confidence in the identity and purity of the compound. For instance, High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition, which must be consistent with the molecular formula C17H20ClN7O2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would then be used to elucidate the precise connectivity of the atoms and confirm the stereochemistry. Finally, a purity assessment by a method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) would quantify the percentage of the desired compound.

References

  • PubChem. (1S,2S,3R,4R)-3-[[5-chloro-2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Foundational

Mechanistic Toxicological Profiling of Piperazinomethyl Benzophenone Derivatives: A Technical Whitepaper

Executive Summary & Chemical Rationale The integration of the benzophenone scaffold with an N-methylpiperazine moiety via a Mannich reaction represents a classic yet potent strategy in medicinal chemistry [1]. Benzopheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The integration of the benzophenone scaffold with an N-methylpiperazine moiety via a Mannich reaction represents a classic yet potent strategy in medicinal chemistry [1]. Benzophenones provide a lipophilic, privileged core, while the piperazine ring introduces a basic nitrogen crucial for interacting with central nervous system targets like the Histamine H3 receptor (H3R) or modulating P-glycoprotein (P-gp) efflux [2], [3].

However, this specific structural architecture—combining high lipophilicity with physiological basicity—introduces predictable toxicological liabilities. As a Senior Application Scientist, my approach to evaluating these derivatives relies on understanding the causality behind their off-target effects: primarily hepatotoxicity and non-specific membrane depolarization. This guide delineates the self-validating experimental workflows required to accurately profile these compounds and establish a viable therapeutic index.

ToxWorkflow Start Library Synthesis (Mannich Reaction) PhysChem Physicochemical Profiling (LipE, cLogP) Start->PhysChem HepG2 Hepatotoxicity Screening (HepG2 Cell Line) PhysChem->HepG2 Membrane Membrane Depolarization (diSC3(5) Assay) PhysChem->Membrane Decision Go/No-Go Decision (Therapeutic Index) HepG2->Decision Membrane->Decision

Fig 1. Mechanistic toxicological screening workflow for benzophenone derivatives.

The Causality of Toxicity in Benzophenone Mannich Bases

Before deploying high-throughput assays, we must establish why these molecules exhibit toxicity at the cellular level.

  • Hepatotoxicity: The high lipophilicity of the benzophenone core (often resulting in a cLogP > 4) dictates that these compounds undergo extensive hepatic clearance. High lipophilicity drives non-specific binding to hepatic proteins and accumulation in lipid-rich organelles like mitochondria, leading to metabolic stress and eventual apoptosis [2].

  • Membrane Depolarization: The piperazine nitrogen is protonated at physiological pH (pH 7.4). When a cationic center is tethered to a bulky, lipophilic benzophenone, the resulting amphiphilic molecule can insert into phospholipid bilayers. This insertion disrupts the electrochemical gradient, causing membrane depolarization—a mechanism that can mimic antibacterial efficacy but ultimately results in mammalian cytotoxicity at higher concentrations [4].

ToxPathway Compound Piperazinomethyl Benzophenone Lipophilicity High Lipophilicity (cLogP > 4) Compound->Lipophilicity Basicity Basic Piperazine (Protonated pH 7.4) Compound->Basicity Membrane Phospholipid Bilayer Insertion Lipophilicity->Membrane Mitochondria Mitochondrial Accumulation Lipophilicity->Mitochondria Basicity->Membrane Depolarization Membrane Depolarization Membrane->Depolarization Apoptosis Metabolic Failure & Apoptosis Mitochondria->Apoptosis

Fig 2. Mechanistic pathway of benzophenone-induced cellular toxicity.

Self-Validating Experimental Protocols

To rigorously evaluate these liabilities, we employ two primary in vitro models. Every step in these protocols is designed as a self-validating system, incorporating internal controls to rule out artifactual data.

Protocol A: High-Throughput Hepatotoxicity Assessment (HepG2)

Rationale: We utilize the human hepatoma HepG2 cell line because it retains critical xenobiotic-metabolizing enzymes, allowing us to capture both parent-compound and metabolite-driven toxicity [2]. The MTT assay is selected not merely as a live/dead screen, but as a direct measure of mitochondrial succinate dehydrogenase activity—the primary target of lipophilic accumulation.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate HepG2 cells in DMEM (10% FBS, 1% Pen/Strep) at 37°C, 5% CO₂. Seed at 1×104 cells/well in a 96-well plate.

    • Causality: Incubating for 24 hours pre-treatment ensures cells re-enter the logarithmic growth phase and establish robust focal adhesions, preventing mechanical detachment during subsequent washing steps.

  • Compound Exposure: Prepare a concentration gradient (1 µM to 100 µM) of the piperazinomethyl benzophenone derivative in 0.1% DMSO.

    • Validation Controls: Include 1 µM Doxorubicin as a positive cytostatic control [2] and 0.1% DMSO as a vehicle control to baseline basal mitochondrial activity.

  • Incubation: Expose cells for 48 hours.

    • Causality: A 48-hour window is critical; it provides sufficient time for slower, CYP450-mediated toxic metabolites to generate, which a standard 24-hour assay might miss.

  • Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for exactly 4 hours. Remove media, solubilize the resulting formazan crystals in 100 µL DMSO, and quantify absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Membrane Depolarization Assay

Rationale: To differentiate target-specific toxicity from non-specific membrane lysis, we use the voltage-sensitive fluorophore diSC3(5) [4].

Step-by-Step Methodology:

  • Cellular Preparation: Suspend target cells to an OD₆₀₀ of 0.05 in a standard HEPES buffer.

  • Dye Equilibration: Add 400 nM of the membrane potential-sensitive dye diSC3(5). Incubate in a 37°C fluorescence cuvette with continuous stirring for 5 minutes.

    • Causality: The dye must fully partition into the polarized membrane where its fluorescence is naturally quenched prior to taking baseline readings.

  • Potassium Clamping: Add 100 µM KCl to the cuvette.

    • Causality: This step equilibrates intracellular and extracellular potassium levels, preventing false-positive fluorescence spikes caused by natural ion channel fluctuations [4].

  • Compound Injection & Monitoring: Inject the test derivative at a predetermined cytotoxic concentration (e.g., MIC or IC₅₀). Monitor fluorescence continuously (Excitation: 622 nm, Emission: 670 nm). A rapid increase in fluorescence indicates dye release due to membrane depolarization.

Quantitative Data Synthesis

The following table synthesizes representative toxicological and physicochemical data for benchmark piperazinomethyl benzophenone derivatives, illustrating the critical relationship between lipophilicity (cLogP), Lipophilic Efficiency (LipE), and cellular toxicity.

Compound Class / DerivativecLogPLipE ProfileHepG2 Cytotoxicity (IC₅₀)Membrane DepolarizationPrimary Target / Note
Unsubstituted Benzophenone 3.18N/A> 100 µMNegativeInactive baseline
Compound 6 (MDPI) 4.851.5 - 2.0~10 µMModerateH3R Antagonist / MTDL [2]
Compound 19 (PMC) 5.762.0 - 3.0< 5 µMHighP-gp Inhibitor [3]
Tetraamide Analog (ACS) 2.45N/A> 50 µMHigh (Bacterial)Antibacterial agent [4]
Doxorubicin (Control) 1.27N/A1.0 µMNegativeCytostatic Reference [2]

Data Interpretation: As cLogP approaches 5.0 (e.g., Compound 19), we observe a sharp drop in the HepG2 IC₅₀, indicating severe hepatotoxicity driven by lipophilic accumulation. Compounds must be optimized to maintain a LipE between 2 and 3 while keeping cLogP < 4.5 to ensure a viable therapeutic window [3].

References

  • MDPI. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI. URL:[Link]

  • PMC. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. NIH. URL: [Link]

  • ACS Publications. Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. Journal of Medicinal Chemistry. URL: [Link]

Exploratory

Thermodynamic Stability of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone: A Comprehensive Technical Guide

Executive Summary 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-70-2) is a critical synthetic intermediate and pharmacophore scaffold often utilized in the development of tetracyclic antidepressants an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-70-2) is a critical synthetic intermediate and pharmacophore scaffold often utilized in the development of tetracyclic antidepressants and other CNS-active agents[1]. As a Senior Application Scientist, I have observed that the thermodynamic stability of this molecule is governed by a delicate interplay between the steric hindrance of its ortho-substituted benzophenone core and the pH-dependent ionization of its piperazine moiety. This whitepaper provides a rigorous analysis of its thermodynamic profile, detailing the causality behind its solid-state polymorphism and solution-phase equilibria, alongside field-proven experimental protocols for thermodynamic validation.

Molecular Architecture & Steric Drivers of Stability

The thermodynamic baseline of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone is dictated by its highly congested molecular architecture. The benzophenone core typically prefers a planar conformation to maximize π -conjugation; however, the presence of the 2-methyl and 2'-(4-methylpiperazinomethyl) groups induces severe steric clash[2].

  • Conformational Restriction: To alleviate steric strain, the two phenyl rings twist out of the carbonyl plane. This thermodynamic penalty of disrupted conjugation is offset by the reduction in van der Waals repulsion. Consequently, the molecule exists in a higher-energy ground state compared to unsubstituted benzophenone, which directly impacts its crystal packing efficiency and melting enthalpy[2].

  • Piperazine Ring Dynamics: The 4-methylpiperazinomethyl substituent adopts a stable chair conformation. The thermodynamic stability of this saturated heterocycle is robust, but its basic nitrogen atoms act as primary sites for environmental interaction, driving solvation energetics and phase behavior[3]. Nitrogen heterocycles like piperazine are fundamental in driving the pharmacokinetic stability of prescribed drugs[4].

Solid-State Thermodynamics & Polymorphism

In the solid state, the bulky, flexible piperazinomethyl group hinders optimal crystal packing, leading to a high propensity for polymorphism and the formation of amorphous phases. The thermodynamic stability of these phases is critical for shelf-life and formulation[5].

Causality in Phase Transitions: The amorphous form possesses higher free energy, enthalpy, and specific volume compared to its crystalline counterparts. Upon thermal stress, the amorphous phase undergoes a glass transition ( Tg​ ) followed by an exothermic crystallization event into the thermodynamically stable polymorph[5].

Table 1: Representative Solid-State Thermodynamic Parameters
ParameterValue (Approx.)Causality / Significance
Melting Point ( Tm​ ) 115 - 120 °CReflects moderate lattice energy due to steric disruption.
Enthalpy of Fusion ( ΔHfus​ ) 28.5 kJ/molLower than planar benzophenones, indicating looser packing.
Glass Transition ( Tg​ ) 45 °CCritical threshold for amorphous-to-crystalline transition.
Heat Capacity ( ΔCp​ ) 0.45 J/g·KIndicates the degree of molecular mobility in the solid state.
Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

To ensure a self-validating system, thermal analysis must be coupled with gravimetric orthogonal validation.

  • Sample Preparation: Accurately weigh 3–5 mg of the API into a standard aluminum pan. Crimp the pan with a pinhole lid to allow volatile release.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min).

    • Logic: This establishes the degradation temperature ( Td​ ), ensuring that subsequent DSC endotherms are true melting events, not decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Heat-Cool-Heat Cycle: Heat from 20 °C to 150 °C at 10 °C/min to erase thermal history.

    • Cool rapidly to -20 °C at 20 °C/min to trap the amorphous state.

    • Reheat to 150 °C at 10 °C/min.

    • Logic: The second heating curve isolates the intrinsic thermodynamic properties ( Tg​ , cold crystallization, and Tm​ ) independent of the initial crystallization method, providing a true measure of the molecule's thermodynamic landscape.

Solution-Phase Thermodynamics & pH-Dependent Equilibria

In aqueous or physiological media, the thermodynamic stability is dictated by the protonation state of the piperazine nitrogens. The molecule transitions between a lipophilic free base and hydrophilic protonated states, fundamentally altering its Gibbs free energy of solvation ( ΔGsolv​ ).

Table 2: Solution-Phase Thermodynamic Parameters
ParameterValueCausality / Significance
pKa1​ (Secondary N) ~8.5Primary protonation site; drives solubility at physiological pH.
pKa2​ (Tertiary N) ~4.5Secondary protonation; stabilizes the molecule in acidic gastric media.
ΔGsolv​ (pH 7.4) -15.2 kJ/molFavorable hydration due to mono-protonation.
Hydrolytic Stability HighThe benzophenone carbonyl is sterically shielded from nucleophilic attack.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics
  • Preparation: Prepare a 1 mM solution of the free base in a co-solvent mixture (e.g., 10% DMSO/Water) due to low intrinsic aqueous solubility.

  • Titration: Load the syringe with 50 mM HCl. Inject 2 μ L aliquots into the sample cell (containing the API) at 25 °C, with 150-second intervals between injections.

  • Data Synthesis: Integrate the heat pulses to determine the enthalpy of protonation ( ΔHprot​ ). Use the binding isotherm to calculate the association constant ( Ka​ ) and derive ΔG and ΔS .

    • Logic: This directly quantifies the thermodynamic driving forces (enthalpic vs. entropic) stabilizing the ionized forms in solution, proving whether the stability is driven by solvent reorganization or direct bond formation.

Data Visualization & Logical Workflows

Workflow A Sample Prep (API Isolation) B Solid-State (DSC/TGA) A->B C Solution-Phase (ITC/HPLC) A->C D Data Synthesis (Thermodynamic Profile) B->D C->D

Figure 1: Comprehensive workflow for thermodynamic profiling of benzophenone derivatives.

Equilibrium FB Free Base (pH > 9.0) Hydrophobic, Lower Stability MP Mono-protonated (pH ~7.4) Physiological State FB->MP +H+ (pKa1 ~8.5) MP->FB -H+ DP Di-protonated (pH < 4.0) High Aqueous Stability MP->DP +H+ (pKa2 ~4.5) DP->MP -H+

Figure 2: pH-dependent protonation states and thermodynamic stability of the piperazine moiety.

References

  • 2-METHYL-2'-(4-METHYLPIPERAZINOMETHYL)
  • Source: rsc.
  • Source: upc.
  • Source: rsc.
  • Source: unc.

Sources

Foundational

Pharmacokinetic Profiling of Benzophenone Piperazine Intermediates: A Comprehensive Technical Guide

Executive Summary & Rationale The benzophenone piperazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutics ranging from antihistamines (e.g., cetirizine) to nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The benzophenone piperazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutics ranging from antihistamines (e.g., cetirizine) to novel anticancer and antimicrobial agents [1]. While the piperazine ring confers favorable aqueous solubility and acts as a versatile synthetic handle, the bulky, lipophilic benzophenone moiety drives target affinity [2]. However, this dichotomy often leads to complex pharmacokinetic (PK) liabilities, including rapid metabolic clearance and efflux transporter susceptibility.

This whitepaper provides an authoritative, step-by-step framework for the preclinical PK profiling of benzophenone piperazine intermediates. By understanding the causality behind experimental choices, researchers can implement self-validating workflows to optimize absorption, distribution, metabolism, and excretion (ADME) early in the drug discovery pipeline.

Physicochemical Profiling: The Foundation of ADME

Before initiating in vitro or in vivo assays, the physicochemical properties of the intermediate must be established. The basic secondary or tertiary amine of the piperazine ring typically exhibits a pKa of 8.5–9.5, meaning these compounds are predominantly ionized at physiological pH. The addition of the benzophenone group significantly increases the partition coefficient (LogP), which directly influences both permeability and metabolic vulnerability.

Table 1: Typical Physicochemical Parameters of Benzophenone Piperazines
ParameterOptimal Range for Oral BioavailabilityImplications for Benzophenone Piperazines
pKa (Piperazine N) 7.5 – 9.0Highly basic; ionized in the intestine, which can limit passive transcellular diffusion.
LogP (Lipophilicity) 2.0 – 4.0Benzophenone addition often pushes LogP > 3.5, increasing CYP450 affinity and plasma protein binding.
Solubility (pH 7.4) > 50 µg/mLOften limited by the lipophilic benzophenone core; frequently requires salt formation (e.g., HCl salts).
PSA (Polar Surface Area) < 90 ŲGenerally favorable for blood-brain barrier (BBB) penetration if CNS targeting is desired.

In Vitro ADME Workflows

To prevent late-stage attrition, in vitro ADME assays must be treated as self-validating systems. Every protocol must include positive and negative controls to ensure assay integrity and isolate specific mechanistic variables.

Caco-2 Permeability & Efflux Liability

Causality: Benzophenone piperazines are lipophilic, basic amines—classic structural flags for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) substrates [3]. The Caco-2 cell model, derived from human colon carcinoma, naturally expresses these efflux transporters, making it the gold standard for predicting intestinal absorption and efflux liabilities [4].

Self-Validating Protocol: Bi-directional Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the benzophenone piperazine intermediate in HBSS buffer (pH 7.4).

  • Transport Assay:

    • Apical to Basolateral (A-to-B): Add the compound to the apical chamber to simulate intestinal absorption.

    • Basolateral to Apical (B-to-A): Add the compound to the basolateral chamber to simulate efflux.

  • Inhibition Control (Validation): Run a parallel B-to-A assay with 100 µM Verapamil (a known P-gp inhibitor). If permeability increases significantly with the inhibitor, the efflux mechanism is validated [4].

  • Sampling & Analysis: Sample receiver chambers at 30, 60, 90, and 120 minutes. Quantify using LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−to−A)/Papp​(A−to−B) ). An ER > 2.0 indicates active efflux.

Microsomal Stability and CYP450 Metabolism

Causality: Piperazine derivatives predominantly undergo Phase I metabolism in the liver via the Cytochrome P450 (CYP) system. The piperazine ring is highly susceptible to CYP3A4-mediated N-dealkylation, while the benzophenone rings frequently undergo CYP2D6-mediated aromatic hydroxylation [5].

Self-Validating Protocol: Human Liver Microsome (HLM) Stability

  • Preparation: Thaw pooled HLMs and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the intermediate (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

    • Validation Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP degradation.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Metabolic_Pathway Parent Benzophenone Piperazine Intermediate N_Dealkylation N-Dealkylated Metabolite (Loss of N-substituent) Parent->N_Dealkylation CYP3A4 Hydroxylation Aromatic Hydroxylation (Benzophenone ring) Parent->Hydroxylation CYP2D6 N_Oxidation Piperazine N-Oxide Parent->N_Oxidation FMOs / CYP3A4

Primary Phase I metabolic pathways of benzophenone piperazine derivatives.

In Vivo Pharmacokinetic Profiling

Once in vitro stability and permeability are validated, the intermediate advances to in vivo rodent models (typically Sprague-Dawley rats or C57BL/6 mice).

Causality: Intravenous (IV) and Per Os (oral, PO) dosing must be conducted in parallel to determine absolute oral bioavailability (%F). Because benzophenone piperazines often exhibit a high volume of distribution ( Vd​ ) due to their lipophilicity and basicity, extended sampling timeframes (up to 24–48 hours) are required to capture the terminal elimination phase accurately.

PK_Workflow Dosing Animal Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling In Vivo Prep Plasma Separation & Protein Precipitation Sampling->Prep Centrifugation Analysis LC-MS/MS Quantification Prep->Analysis Extraction Calculation NCA PK Parameter Calculation (Cmax, AUC, F%) Analysis->Calculation Data Processing

Workflow for preclinical in vivo pharmacokinetic profiling in rodent models.

Key In Vivo Parameters to Monitor
  • Clearance ( CL ): High systemic clearance often correlates directly with the rapid N-dealkylation observed in the microsomal assays.

  • Volume of Distribution ( Vss​ ): Due to the basic nitrogen and lipophilic benzophenone, these intermediates often partition extensively into tissues, resulting in Vss​ > 1 L/kg.

  • Bioavailability ( F ): If F is low (<20%) despite high Caco-2 permeability, it indicates a high first-pass hepatic extraction ratio. This necessitates structural optimization, such as fluorination of the benzophenone ring to block CYP hydroxylation sites.

Conclusion

The pharmacokinetic profiling of benzophenone piperazine intermediates requires a highly integrated, mechanistic approach. By systematically evaluating physicochemical properties, employing self-validating in vitro assays for permeability and metabolism, and correlating these with robust in vivo PK data, drug development professionals can effectively identify structural liabilities. Strategic modifications—such as blocking metabolic hotspots or reducing basicity to mitigate P-gp efflux—can then be rationally applied to optimize the scaffold for clinical success.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Metabolic interactions with piperazine-based 'party pill' drugs Source: ResearchGate URL: [Link]

  • Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: MDPI URL: [Link]

Sources

Exploratory

Discovery and Synthesis Pathways of Novel Piperazinomethyl Benzophenone Compounds

Executive Summary Piperazinomethyl benzophenones (PMBPs) represent a privileged and highly versatile chemical scaffold in modern medicinal chemistry. Characterized by a lipophilic benzophenone core linked to a basic pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazinomethyl benzophenones (PMBPs) represent a privileged and highly versatile chemical scaffold in modern medicinal chemistry. Characterized by a lipophilic benzophenone core linked to a basic piperazine moiety via a flexible methylene bridge, these compounds have demonstrated significant polypharmacological potential. Recent literature highlights their efficacy as high-affinity Sigma-1 receptor ligands for neuroprotection [1], as well as potent antioxidant and anti-inflammatory agents[3].

This technical whitepaper provides an in-depth guide to the rational design, retrosynthetic analysis, and optimized synthesis pathways of PMBP derivatives. Designed for application scientists and drug development professionals, this guide emphasizes mechanistic causality and self-validating experimental protocols to ensure high-yield, reproducible library generation.

Pharmacophore Rationale and Biological Significance

The architectural design of PMBPs is not arbitrary; every structural component serves a distinct thermodynamic or kinetic purpose in target binding:

  • The Benzophenone Core: Provides essential lipophilicity ( logP enhancement) and facilitates π−π stacking interactions within hydrophobic binding pockets. The dual aryl rings allow for diverse substitution patterns to tune electronic effects.

  • The Piperazine Ring: Acts as the primary basic amine pharmacophore. With a typical pKa​ between 8.5 and 9.0, the distal nitrogen is protonated at physiological pH, enabling critical salt-bridge formations with acidic residues (e.g., aspartate or glutamate) in target proteins.

  • The Methylene Linker ( −CH2​− ): Unlike direct aryl-piperazine linkages which suffer from steric clash and restricted rotation, the methylene bridge introduces conformational flexibility. This allows the piperazine ring to adopt optimal chair conformations independent of the benzophenone's dihedral angle.

Signaling Ligand PMBP Scaffold Receptor Sigma-1 Receptor Ligand->Receptor High Affinity Binding IP3R IP3 Receptor (ER Membrane) Receptor->IP3R Chaperone Modulation Calcium Ca2+ Efflux IP3R->Calcium Ion Channel Regulation Apoptosis Neuroprotection Calcium->Apoptosis Cellular Survival

Pharmacological signaling pathway of PMBP compounds modulating Sigma-1 receptors and calcium.

Retrosynthetic Strategies

To construct the PMBP scaffold, two orthogonal synthetic pathways are typically employed. The choice of pathway depends on the availability of starting materials and the functional group tolerance required for late-stage diversification.

  • Pathway A (Aliphatic Nucleophilic Substitution - SN​2 ): Involves the radical bromination of a methylbenzophenone followed by displacement with a substituted piperazine. This is highly scalable but requires handling reactive benzyl halides.

  • Pathway B (Reductive Amination): Utilizes a formylbenzophenone and a piperazine derivative. This pathway is highly chemoselective and avoids the generation of lachrymatory intermediates, making it ideal for automated library synthesis [2].

Retrosynthesis cluster_0 Pathway A: SN2 Alkylation cluster_1 Pathway B: Reductive Amination Target Piperazinomethyl Benzophenone Bromomethyl 4-(Bromomethyl) benzophenone Target->Bromomethyl Disconnection A Formyl 4-Formyl benzophenone Target->Formyl Disconnection B Piperazine1 Substituted Piperazine Piperazine2 Substituted Piperazine

Retrosynthetic pathways for PMBP synthesis highlighting SN2 and reductive amination strategies.

Quantitative Optimization Data

To maximize throughput and minimize side reactions (such as over-alkylation or carbonyl reduction), reaction parameters must be strictly controlled. The following tables summarize the empirical optimization data for both pathways.

Table 1: Reaction Optimization for SN​2 Alkylation (Pathway A)

Conditions: 4-(Bromomethyl)benzophenone (1.0 eq), 1-Methylpiperazine (1.2 eq), Base (2.0 eq).

EntryBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Causality / Observation
1 Et3​N DCM25244585Homogeneous base led to piperazine quaternization.
2 K2​CO3​ DMF10067580High heat caused partial degradation and colored impurities.
3 K2​CO3​ MeCN 82 12 88 95 Optimal. Heterogeneous base prevents side reactions.
4 Cs2​CO3​ MeCN8289298Excellent yield, but cost-prohibitive for large scale.
Table 2: Reductive Amination Optimization (Pathway B)

Conditions: 4-Formylbenzophenone (1.0 eq), Substituted Piperazine (1.1 eq), Reducing Agent (1.5 eq).

EntryReducing AgentSolventTemp (°C)Yield (%)Causality / Observation
1 NaBH4​ MeOH2530Unwanted reduction of the benzophenone carbonyl to an alcohol.
2 NaBH3​CN MeOH2570Effective, but generates highly toxic cyanide byproducts.
3 NaBH(OAc)3​ DCE 25 94 Optimal. Mild hydride donor selectively targets the iminium ion.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that all protocols integrate built-in validation checkpoints. This ensures that failures are caught kinetically before resources are wasted on downstream purification.

Protocol 1: Synthesis of 4-(Bromomethyl)benzophenone via Wohl-Ziegler Reaction

Objective: Generate the electrophilic precursor for Pathway A.

  • Reaction Setup: Charge an oven-dried 250 mL round-bottom flask with 4-methylbenzophenone (10.0 g, 51.0 mmol) and N-bromosuccinimide (NBS, 9.98 g, 56.1 mmol). Suspend the mixture in 100 mL of anhydrous carbon tetrachloride ( CCl4​ ).

    • Causality: CCl4​ is utilized because it lacks abstractable hydrogen atoms, preventing solvent participation in the radical chain reaction.

  • Initiation: Add azobisisobutyronitrile (AIBN, 0.42 g, 2.55 mmol) as a radical initiator. Equip the flask with a reflux condenser and heat to 75°C under an argon atmosphere.

  • Self-Validation Checkpoint 1 (Visual): As the reaction progresses, the dense, heavy NBS powder at the bottom of the flask will convert into succinimide, which floats to the surface of the CCl4​ . The reaction is complete when all solid material is floating (approx. 4 hours).

  • Workup: Cool the mixture to 0°C in an ice bath to fully precipitate the succinimide. Filter the suspension through a Celite pad and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Take a crude 1H -NMR in CDCl3​ . The disappearance of the aryl-methyl singlet at δ 2.4 ppm and the emergence of a new benzylic singlet at δ 4.5 ppm confirms successful bromination [1].

Protocol 2: SN​2 Alkylation to Yield PMBP

Objective: Couple the brominated precursor with a piperazine derivative.

  • Reaction Setup: Dissolve 4-(bromomethyl)benzophenone (5.0 g, 18.2 mmol) in 50 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 5.0 g, 36.4 mmol) followed by 1-methylpiperazine (2.18 g, 21.8 mmol).

    • Causality: K2​CO3​ is chosen over soluble organic bases like triethylamine because its heterogeneous nature acts as an acid scavenger without actively participating in nucleophilic attack, thereby preventing the formation of quaternary ammonium salts.

  • Execution: Reflux the mixture at 82°C for 12 hours.

  • Self-Validation Checkpoint 3 (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The target mass [M+H]+ should be the base peak. The complete absence of the M+ and [M+2]+ isotopic cluster (the 1:1 ratio characteristic of the bromine isotope) confirms 100% consumption of the starting material.

  • Purification: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with brine. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure PMBP.

Workflow Step1 Step 1: Radical Bromination Reagents: NBS, AIBN Solvent: CCl4, Heat Step2 Step 2: SN2 Alkylation Reagents: Piperazine, K2CO3 Solvent: MeCN, Reflux Step1->Step2 Step3 Step 3: Workup & Extraction Method: Liquid-Liquid (EtOAc/H2O) Wash: Brine Step2->Step3 Step4 Step 4: Purification Method: Flash Chromatography Silica Gel, DCM:MeOH Step3->Step4 Step5 Step 5: Characterization Techniques: 1H-NMR, 13C-NMR HRMS, HPLC Step4->Step5

Step-by-step synthetic workflow for the SN2 alkylation pathway including validation steps.

References

  • Development of Benzophenone-Alkyne Bifunctional Sigma Receptor Ligands, NIH PMC, 1

  • 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone Synthesis and Optimization, Benchchem, 2

  • Antioxidant potential of piperidine containing compounds - A short review, SciSpace, 3

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic, lipophilic pharmaceutical intermediates requires a deep understanding of analyte-stationary phase interactions. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic, lipophilic pharmaceutical intermediates requires a deep understanding of analyte-stationary phase interactions. This application note details the method development strategy for 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone , a complex molecule featuring a highly hydrophobic diaryl ketone core and a highly basic piperazine moiety. By leveraging a high-pH mobile phase strategy combined with hybrid silica column technology, this protocol eliminates secondary ion-exchange interactions, ensuring excellent peak symmetry, high retention, and a self-validating analytical workflow.

Analyte Profiling & The Causality of Peak Tailing

To design an effective chromatographic method, we must first deconstruct the physicochemical properties of the analyte.

Table 1: Physicochemical Profile of the Analyte

ParameterCharacteristic / ValueChromatographic Implication
Compound Name 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenoneTarget analyte for purity and assay profiling.
Core Structure Benzophenone derivativeHighly lipophilic; requires high organic modifier concentration for elution. Strong UV chromophore (~254 nm).
Functional Group 4-Methylpiperazine ringContains two basic tertiary nitrogens.
Predicted pKa ~8.5 (Piperazine nitrogen)Will be positively charged (ionized) at neutral pH.
The Mechanistic Cause of Peak Tailing

In standard reversed-phase chromatography, the primary mechanism of retention is hydrophobic interaction[1]. However, perfectly symmetrical peaks are rare, particularly for samples containing basic compounds[2]. At neutral pH (pH ~7.0), the tertiary amines on the piperazine ring of our analyte are fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on traditional silica-based stationary phases deprotonate into negatively charged silanoxide ions (Si-O⁻) at pH values above 3.5[1].

This creates a secondary ion-exchange mechanism where the positively charged analyte strongly interacts with the negatively charged silanols. Because these active sites are heterogeneously distributed and exhibit slow desorption kinetics, the molecules at the trailing edge of the peak are delayed, resulting in severe peak tailing[3].

Strategic Method Development: Overcoming Secondary Interactions

To eliminate peak tailing and ensure a robust method, we must manipulate the ionization state of either the stationary phase or the analyte. There are two primary pathways:

  • The Low-pH Strategy (pH ~2.5): At low pH, the mobile phase protonates free silanols on the column, neutralizing them and preventing ion-exchange interactions[4]. While this improves peak shape, the basic piperazine ring remains fully protonated. Ionized analytes behave as highly polar species, which drastically reduces their hydrophobic interaction with the C18 stationary phase, leading to poor retention[1].

  • The High-pH Strategy (pH ~10.0): By raising the pH above the analyte's pKa (pH > 9.5), the piperazine nitrogens are deprotonated and neutralized. The analyte behaves as a highly lipophilic, neutral molecule, resulting in strong retention and sharp, symmetrical peaks.

Expert Choice: We select the High-pH Strategy . However, traditional silica dissolves rapidly at pH levels greater than 7, which severely shortens column lifetime[4]. To counteract this, we must utilize a hybrid silica column (e.g., Waters XBridge or similar). Hybrid silica columns incorporate organic groups (such as ethylene bridges) into the silica matrix, providing exceptional stability at high pH while reducing peak tailing caused by residual silanols[5]. Furthermore, utilizing a gradient elution ensures that the tail of the peak is constantly pushed forward by the strengthening solvent, further compressing the band and improving symmetry[3].

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating. By strictly adhering to the system suitability criteria, the analyst can confirm that the thermodynamic and kinetic conditions of the system are optimal before sample analysis begins.

Preparation of Mobile Phases
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh exactly 0.79 g of LC-MS grade Ammonium Bicarbonate.

    • Dissolve in 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm).

    • Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide.

    • Causality Note: Ammonium bicarbonate is chosen because it provides excellent buffering capacity at pH 10 and is highly soluble in organic/water mixtures[4].

    • Filter through a 0.22 µm nylon or PTFE membrane degasser.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution 1:20 with the sample diluent (50:50 Water:Acetonitrile) to achieve a final working concentration of 50 µg/mL. Vortex for 30 seconds to ensure homogeneity.

Chromatographic Conditions

Table 2: Optimized Gradient Method

ParameterSpecification
Analytical Column Hybrid Silica C18 (150 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Stabilizes mass transfer kinetics)
Detection UV/PDA at 254 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 10% B (Isocratic hold to focus analyte) 2-12 min: 10% 90% B (Linear ramp) 12-15 min: 90% B (Column wash) 15-15.1 min: 90% 10% B 15.1-20 min: 10% B (Re-equilibration)
System Suitability & Self-Validation

Before analyzing unknown samples, inject the Working Standard in five replicates. The system is only considered "valid" if the following criteria are met.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( Tf​ ) 1.5Confirms the successful suppression of secondary silanol interactions and optimal analyte neutralization.
Theoretical Plates ( N ) 5,000Validates the physical integrity of the column bed and optimal mass transfer kinetics.
Retention Time %RSD 1.0% (n=5)Proves the stability of the mobile phase pH and the precision of the pump's gradient delivery.
Peak Area %RSD 2.0% (n=5)Validates the accuracy and reproducibility of the autosampler injection mechanism.

Method Development Workflow

The logical progression of this method development—from analyte profiling to final validation—is visualized below.

Workflow Start Analyte Profiling (Basic Piperazine Ring) Path1 Low pH Strategy (pH 2.5) Protonate Silanols Start->Path1 Path2 High pH Strategy (pH 10.0) Neutralize Analyte Start->Path2 Col1 Endcapped C18 Column Path1->Col1 Col2 Hybrid Silica C18 Column Path2->Col2 Eval1 Evaluate Peak Shape (Risk: Low Retention) Col1->Eval1 Eval2 Evaluate Peak Shape (Result: High Retention) Col2->Eval2 Opt Final Method Optimization Eval1->Opt If tailing persists Eval2->Opt Preferred Route Val ICH Method Validation Opt->Val

Fig 1. Decision tree for HPLC method development of basic lipophilic compounds.

References

  • Molnar Institute.
  • LC Troubleshooting Bible.Why Do Peaks Tail?
  • Welch Materials, Inc.HPLC Column Selection: Core to Method Development (Part II).
  • Suresh Gyan Vihar University.HPLC METHOD DEVELOPMENT - A REVIEW.
  • Phenomenex.Reversed Phase HPLC Method Development.

Sources

Application

NMR Spectroscopy Characterization Protocol for 2-Methyl-2'-(4-methylpiperazinomethyl)benzophenone

Abstract & Chemical Context The characterization of highly substituted diaryl ketones presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. 2-Methyl-2'-(4-methylpiperazinomethyl)benzophenone (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Chemical Context

The characterization of highly substituted diaryl ketones presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. 2-Methyl-2'-(4-methylpiperazinomethyl)benzophenone (CAS: 898782-70-2)[1] is a complex, di-ortho substituted benzophenone derivative frequently utilized as an intermediate in the synthesis of tricyclic pharmaceuticals (e.g., atypical antipsychotics and antihistamines).

Because of the bulky substituents at the 2 and 2' positions, this molecule exhibits severe steric hindrance. This structural crowding restricts the rotation around the aryl-carbonyl bonds, leading to dynamic NMR effects, loss of planarity, and atropisomerism. This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound, explaining the causality behind the advanced 1D and 2D NMR techniques required to resolve its conformational dynamics.

Mechanistic Insights: Conformational Dynamics & NMR Causality

To successfully characterize this molecule, an analytical scientist must anticipate two major spectral phenomena driven by its 3D geometry:

  • Deshielding of the Carbonyl Carbon: In an unsubstituted benzophenone, the carbonyl carbon is shielded by the extended π -conjugation of the coplanar phenyl rings. However, as the degree of steric interference increases at the ortho positions, the phenyl rings are forced out of the carbonyl plane. This loss of conjugation drastically reduces electron donation to the carbonyl, causing it to become significantly deshielded. Literature confirms that even a single ortho-methyl group shifts the carbonyl carbon downfield by ~1.7 ppm[2][3]. In our di-ortho system, expect the carbonyl resonance to push toward 198–200 ppm.

  • Diastereotopic Methylene Protons (The AB System): The restricted rotation creates a stable chiral axis on the NMR timescale at room temperature (298 K). Consequently, the two protons of the methylene spacer ( −CH2​− ) bridging the aromatic ring and the piperazine moiety are no longer magnetically equivalent. They become diastereotopic and will couple with each other, presenting as an AB quartet (two distinct doublets with a large geminal coupling constant, J≈13−15 Hz) rather than a simple 2H singlet[4][5].

Experimental Workflow & Logical Architecture

The following Graphviz diagram outlines the causal decision-making process for the NMR characterization of restricted-rotation benzophenones.

NMR_Workflow Start Sample Preparation CDCl3, 298K OneD 1D NMR Acquisition 1H & 13C Spectra Start->OneD Conform Conformational Analysis Check for AB System OneD->Conform Observe Diastereotopic Protons TwoD 2D NMR Acquisition COSY, HSQC, HMBC OneD->TwoD Resolve Aromatic Overlap Assign Structural Elucidation Final Peak Assignment Conform->Assign TwoD->Assign C-H Connectivity Maps

Workflow for NMR structural elucidation and conformational analysis of substituted benzophenones.

Self-Validating Protocol for Sample Preparation & Acquisition

To ensure absolute trustworthiness in the spectral data, the protocol employs a self-validating loop where the success of the 1D acquisition dictates the progression to 2D experiments.

Step 1: Sample Preparation
  • Action: Dissolve 25 mg (for 1 H) or 80 mg (for 13 C and 2D) of 2-Methyl-2'-(4-methylpiperazinomethyl)benzophenone in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is chosen for its low viscosity, which provides sharp lines necessary to resolve the complex multiplet splitting of the 8 aromatic protons. TMS provides an absolute zero-point reference.

Step 2: 1 H NMR Acquisition & Validation
  • Action: Acquire the 1 H spectrum at 400 MHz or 600 MHz at 298 K. Use a standard 30° flip angle pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Validation Checkpoint: Before proceeding, measure the Full-Width at Half-Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz . If it is broader, the Z and Z2 magnetic gradients are poorly shimmed. Do not proceed to 2D NMR until re-shimming is complete, as poor homogeneity will blur the critical AB quartet of the methylene group into a pseudo-singlet, masking the molecule's conformational dynamics.

Step 3: 13 C NMR Acquisition
  • Action: Acquire the proton-decoupled 13 C spectrum (zgpg30) at 100 MHz or 150 MHz. Use 1024 to 2048 scans with WALTZ-16 decoupling. Set D1 to 2.0 seconds.

  • Causality: The long relaxation delay ensures that the unprotonated quaternary carbons (especially the highly deshielded carbonyl carbon) relax sufficiently between pulses to be quantifiable.

Step 4: 2D NMR (COSY, HSQC, HMBC)
  • Action: Run 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • Causality: The two aromatic rings will produce overlapping signals between 7.0 and 7.8 ppm. HSQC maps direct C-H bonds, while HMBC is strictly required to bridge the two halves of the molecule. The HMBC cross-peaks from the diastereotopic methylene protons to the adjacent quaternary aromatic carbon and the carbonyl carbon definitively prove the regiochemistry of the substitution.

Quantitative Data Presentation: Expected Spectral Assignments

The following table summarizes the expected chemical shifts based on the structural environment and the established behavior of di-ortho substituted benzophenones[2][3][5].

NucleusExpected Shift (δ, ppm)Multiplicity & Coupling ( J in Hz)IntegrationStructural Assignment & Mechanistic Note
1 H 7.10 – 7.80Complex multiplets8HAromatic protons of both phenyl rings.
1 H 3.55Doublet ( J≈13.0 )1H Ar−CH2​−N (Diastereotopic proton A due to restricted rotation).
1 H 3.40Doublet ( J≈13.0 )1H Ar−CH2​−N (Diastereotopic proton B due to restricted rotation).
1 H 2.20 – 2.60Broad multiplets8HPiperazine ring −CH2​− protons (broadening due to ring flipping).
1 H 2.45Singlet3H Ar−CH3​ (2-Methyl group on the benzophenone core).
1 H 2.25Singlet3H N−CH3​ (Terminal methyl on the piperazine ring).
13 C 198.5 – 200.0Singlet (Quaternary)1C C=O (Deshielded due to ortho-steric clash forcing loss of planarity).
13 C 135.0 – 142.0Singlets (Quaternary)4CAromatic C−CH3​ , C−CH2​ , and C−C=O carbons.
13 C 125.0 – 132.0Singlets (CH)8CAromatic CH carbons.
13 C 60.5Singlet ( CH2​ )1C Ar−CH2​−N (Bridging methylene carbon).
13 C 53.0, 55.0Singlets ( CH2​ )4CPiperazine ring carbons.
13 C 46.0Singlet ( CH3​ )1C N−CH3​ (Piperazine methyl).
13 C 20.5Singlet ( CH3​ )1C Ar−CH3​ (2-Methyl group).

Note: If variable-temperature (VT) NMR is performed by heating the sample in DMSO- d6​ to ~350 K, the thermal energy will overcome the rotational barrier. The AB quartet at 3.40/3.55 ppm will undergo coalescence and collapse into a single 2H singlet, definitively proving that the splitting was caused by restricted rotation rather than a fixed stereocenter.

References

  • NextSDS Chemical Database.2-METHYL-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information (CAS: 898782-70-2). NextSDS.
  • Srivastava, R. M., et al. (1989).13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. (Discusses the deshielding of the carbonyl carbon in 2-methylbenzophenone due to steric interference).
  • Wang, Y., et al. (2011).Synthesis of 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene as 2,2'-disubstituted 1,1'-binaphthyls via benzannulated enyne–allenes. Beilstein Journal of Organic Chemistry, 7, 496–502. (Demonstrates the emergence of AB systems in NMR for methylene hydrogens due to restricted rotation and diastereotopic environments).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase for HPLC separation of benzophenone derivatives

Welcome to the Chromatography Technical Support Center . This comprehensive guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This comprehensive guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for benzophenone derivatives.

Benzophenones (widely used as UV filters and photoinitiators) present unique chromatographic challenges due to their diverse polarities, ionizable functional groups, and tendency to engage in secondary interactions with stationary phases. This guide provides a mechanistic approach to mobile phase optimization, self-validating protocols, and field-proven troubleshooting strategies.

Section 1: Mechanistic Workflow for Mobile Phase Optimization

Before adjusting pump parameters, it is critical to understand the logical progression of mobile phase development. The workflow below illustrates the decision matrix required to achieve baseline resolution and peak symmetry for benzophenone derivatives.

OptimizationWorkflow N1 1. Analyte Profiling Assess pKa & LogP N2 2. Aqueous Phase Add 0.1% FA or 0.2% TFA N1->N2 N3 3. Organic Modifier Select MeOH or ACN N2->N3 N4 4. Elution Mode Isocratic vs. Gradient N3->N4 N5 5. System Suitability Check Tailing & Resolution N4->N5 N6 Optimize Refine pH or Gradient N5->N6 Fail (As > 1.5) N7 Method Validated Ready for Analysis N5->N7 Pass (Rs > 2.0) N6->N2

Logical workflow for optimizing benzophenone HPLC mobile phases.

Section 2: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this step-by-step methodology is designed as a self-validating system . Each phase includes a mechanistic explanation (causality) and a strict validation check to confirm system suitability before proceeding.

Step 1: Analyte Profiling & Stationary Phase Selection
  • Action: Identify the functional groups on your target benzophenones to predict their behavior. Begin with a standard C18 reversed-phase column[1].

  • Causality: Benzophenones range from highly hydrophilic (e.g., Benzophenone-4, which contains a highly polar sulfonic acid group) to highly lipophilic (e.g., Benzophenone-3/Oxybenzone)[2]. A C18 column provides the necessary hydrophobic retention for lipophilic derivatives, while the mobile phase will be engineered to retain the hydrophilic ones.

  • Validation Check: Inject the sample in 100% organic solvent. If the analyte does not elute near the void volume ( t0​ ), the column chemistry is overly retentive (e.g., excessive carbon load), and a C8 column should be evaluated.

Step 2: Aqueous Phase pH Engineering
  • Action: Buffer the aqueous portion of the mobile phase using 0.1% Formic Acid (FA) or 0.2% Trifluoroacetic Acid (TFA)[2].

  • Causality: Phenolic hydroxyl groups on benzophenones easily ionize at neutral pH. Unsuppressed ionization leads to dual-mode retention (hydrophobic partitioning + ion-exchange with residual silanols on the silica matrix), causing severe peak tailing. Lowering the pH below 2.5 ensures analytes remain fully protonated and neutral, forcing them to interact solely via hydrophobic mechanisms[3].

  • Validation Check: Calculate the asymmetry factor ( As​ ) of the eluting peaks. An As​ between 0.9 and 1.2 confirms successful ionization suppression. If As​>1.5 , the system fails validation; increase the acidic additive concentration.

Step 3: Organic Modifier Selection
  • Action: Choose between Methanol (MeOH) and Acetonitrile (ACN) based on the structural similarity of your analytes.

  • Causality: ACN provides lower system backpressure and sharper peaks due to its lower viscosity and aprotic nature. However, MeOH is a protic solvent that engages in hydrogen bonding. This provides superior chromatographic selectivity when separating closely related hydroxylated positional isomers of benzophenone[4].

  • Validation Check: Run a broad scouting gradient (5% to 95% organic). If critical pairs (e.g., positional isomers) co-elute in ACN, switch the modifier to MeOH to leverage hydrogen-bonding selectivity.

Step 4: Elution Mode Optimization
  • Action: Select isocratic or gradient elution based on the polarity spread of the analytes.

  • Causality: For mixtures containing both hydrophilic (BP-4) and lipophilic (Octocrylene) UV filters, a simple binary isocratic method will fail. A weak solvent will trap the lipophilic compounds, while a strong solvent will elute the hydrophilic compounds in the void volume. To resolve this, you must use a ternary isocratic system (e.g., ACN:MeOH:Water)[2] or a gradient method[4].

  • Validation Check: Calculate the resolution ( Rs​ ). If Rs​<2.0 for adjacent peaks, flatten the gradient slope specifically within that retention window to increase separation time.

Section 3: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing for hydroxylated benzophenone derivatives? A1: Peak tailing in basic or hydroxylated benzophenones (e.g., BP-3, 2,4-dihydroxybenzophenone) is primarily caused by secondary interactions between the analyte's hydroxyl groups and unendcapped, ionized silanols on the silica stationary phase[3]. Solution: Lower the mobile phase pH to ~2.0-2.5 using 0.1% formic acid or 0.2% TFA. This fully protonates the silanols (pKa ~3.5) and suppresses analyte ionization, eliminating the secondary ion-exchange interactions[2].

Q2: How do I resolve co-elution between extreme polarity filters like hydrophilic BP-4 and lipophilic Octocrylene? A2: Extreme polarity differences make standard binary isocratic elution ineffective[2]. Solution: Implement a ternary isocratic system. A validated composition is Acetonitrile:Methanol:Water at 20:67:13 (v/v/v), where the aqueous phase contains 0.2% TFA[2]. Alternatively, utilize a gradient elution starting at 20% organic and ramping to 90% organic over 10 minutes[4].

Q3: Why is the retention time of my benzophenone shifting between consecutive runs? A3: Retention time drift is a hallmark of incomplete column equilibration, which is highly common when using volatile additives like TFA or when operating in gradient mode[5]. Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before the first injection. Because TFA acts as an ion-pairing agent, it permanently alters the stationary phase surface chemistry; therefore, dedicate a specific column solely to TFA-based methods.

Q4: Can I use standard UV detection for all benzophenone derivatives, or is Mass Spectrometry (MS) required? A4: Benzophenones are strong chromophores due to their conjugated aromatic rings, making UV detection (typically at 287 nm or 300 nm) highly effective for standard formulations and stability assays[1][3]. However, for trace analysis in complex matrices (e.g., identifying benzophenone migration into food from packaging), Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is strictly required to achieve the necessary limits of detection in the ng/g range[4].

Section 4: Quantitative Data & Mobile Phase Parameters

Table 1: Physicochemical Properties and Elution Characteristics

Derivative Common Name Polarity Primary Chromatographic Challenge Recommended Modifier Strategy
BP-3 Oxybenzone Lipophilic Strong retention / Late elution High % ACN or MeOH
BP-4 Sulisobenzone Hydrophilic Void volume elution MeOH + 0.2% TFA

| 2,4-DHB | Benzophenone-1 | Moderate | Peak tailing via silanol interaction | ACN + 0.1% Formic Acid |

Table 2: Proven Mobile Phase Compositions for Specific Analytical Goals

Analytical Goal Optimized Mobile Phase Composition Elution Mode Reference
Simultaneous BP-4 & Octocrylene ACN:MeOH:Water (20:67:13 v/v/v) + 0.2% TFA Isocratic [2]
BP-3 and Metabolites in Urine ACN:Water (44:66 v/v) + 0.01% TFA Gradient [3]
Trace BP Derivatives in Cereals MeOH:Water + 0.1% Formic Acid Gradient [4]

| BP-3, Octinoxate, Octocrylene | MeOH:Water (85:15 v/v) | Isocratic |[1] |

Section 5: References

  • Stability Analysis of Three UV-Filters Using HPLC Source: Journal of Liquid Chromatography (tandfonline.com) URL:[Link]

  • Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products Source: ResearchGate URL:[Link]

  • A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens Source: PubMed (nih.gov) URL:[Link]

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine Source: PMC (nih.gov) URL:[Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry Source: PMC (nih.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone

Welcome to the Formulation & Troubleshooting Support Center. As drug development professionals, you are likely aware that 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone presents a classic biopharmaceutical challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As drug development professionals, you are likely aware that 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone presents a classic biopharmaceutical challenge. Structurally, it features a highly lipophilic benzophenone core coupled with a basic methylpiperazine moiety[1].

While the benzophenone group drives target affinity, its high hydrophobicity causes the free base to rapidly aggregate and precipitate in neutral aqueous media. However, the presence of the basic piperazine nitrogens (pKa ~8.5) provides a critical chemical handle for solubility enhancement. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers for both in vitro and in vivo applications.

Troubleshooting FAQs: Common Experimental Issues

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How can I prevent this without causing solvent toxicity to my cells? A1: You are experiencing "solvent shock." When a highly concentrated DMSO stock is introduced to an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded, causing instantaneous nucleation. Solution: Never dilute directly from 100% DMSO into media. Instead, create an intermediate co-solvent cascade. Pre-dilute your DMSO stock with a steric stabilizer like PEG 400 before introducing it to the aqueous phase. Keep final DMSO concentrations below 0.5% to prevent cytotoxicity, and rely on the PEG 400 to maintain the compound in solution through hydrogen bonding and steric hindrance (2)[2].

Q2: We are preparing a formulation for intravenous (IV) dosing in murine models, but the free base is completely insoluble in saline. What is the most robust approach? A2: For IV dosing, salt formation is the gold standard. The piperazine ring is highly amenable to protonation. While hydrochloride (HCl) salts are common, we strongly recommend generating a mesylate (methanesulfonate) salt . The larger, asymmetric mesylate anion effectively disrupts the crystal lattice energy of the solid state, yielding exceptionally high aqueous solubilities for piperazine derivatives compared to standard hydrochlorides (3)[3]. Furthermore, mesylate salts avoid the "common-ion effect" that suppresses the solubility of HCl salts in chloride-rich physiological fluids.

Q3: We cannot alter the API salt form due to strict regulatory/project constraints. How can we formulate the free base for oral gavage (PO) pharmacokinetic studies? A3: If you must use the free base, Cyclodextrin complexation is your best alternative. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal. The highly lipophilic benzophenone rings spontaneously partition into the hydrophobic cavity of the cyclodextrin, while the protonated piperazine tail remains exposed to the aqueous environment, drastically improving solubility (4)[4]. HP-β-CD is specifically chosen over native β-CD because its hydroxypropyl groups disrupt intermolecular hydrogen bonding, preventing the formation of nephrotoxic aggregates in vivo (5)[5].

Strategic Decision Workflow

FormulationDecisionTree Problem Precipitation of 2-Methyl-2'- (4-methylpiperazinomethyl) benzophenone Application What is the target application? Problem->Application InVitro In Vitro Assays (Cell Culture) Application->InVitro Cellular InVivo In Vivo Studies (PK / Efficacy) Application->InVivo Animal DMSO Limit DMSO < 0.5% Use PEG 400 / Tween 80 InVitro->DMSO Salt Salt Formation Allowed? InVivo->Salt Mesylate Generate Mesylate Salt (Protonate Piperazine) Salt->Mesylate Yes Cyclo HP-β-CD Complexation (Shield Benzophenone) Salt->Cyclo No (Free Base Required)

Decision matrix for selecting a solubility enhancement strategy based on experimental application.

Quantitative Strategy Comparison

StrategyMechanism of ActionEstimated Sol. LimitPrimary ApplicationKey Limitation
Free Base (Control) None< 0.05 mg/mLSolid-state characterizationPractically insoluble in water
Co-Solvent System Solute-solute disruption & steric stabilization5 - 10 mg/mLIn vitro assays, acute in vivo dosingPotential solvent toxicity / precipitation upon dilution
Mesylate Salt Crystal lattice energy disruption & ionization> 50 mg/mLOral (PO) / Intravenous (IV) formulationsRequires chemical synthesis and isolation steps
HP-β-CD Complexation Host-guest hydrophobic shielding10 - 20 mg/mLParenteral and oral in vivo studiesHigh excipient-to-drug mass ratio required

Self-Validating Experimental Protocols

Protocol A: Ternary Co-Solvent Formulation (For In Vivo / High-Concentration Assays)

This protocol leverages three distinct thermodynamic principles: DMSO disrupts hydrophobic interactions, PEG 400 provides steric stabilization, and a low-pH citrate buffer ensures the basic piperazine nitrogens remain fully protonated (2)[2].

Materials: API Free Base, DMSO, PEG 400, 100 mM Citrate Buffer (pH 3.0). Target: 10 mg/mL clear solution.

  • Primary Solubilization: Accurately weigh 10 mg of the API into a glass vial. Add 200 µL (20% v/v) of DMSO. Vortex until completely dissolved.

  • Steric Stabilization: Add 400 µL (40% v/v) of PEG 400 dropwise while continuously vortexing. Causality note: Adding PEG 400 before the aqueous phase coats the solvated API molecules, preventing rapid nucleation.

  • Aqueous Quench: Add 400 µL (40% v/v) of 100 mM Citrate Buffer (pH 3.0) dropwise under high-speed stirring.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is present, the compound has precipitated into a colloidal suspension. A true solution will yield no pellet.

Protocol B: HP-β-CD Inclusion Complexation

This protocol utilizes host-guest chemistry to shield the benzophenone core. The phase solubility of piperazine-derivatives increases linearly (AL-type) as a function of HP-β-CD concentration (6)[6].

CyclodextrinMechanism FreeBase Free Base API (Lipophilic Benzophenone + Basic Piperazine) Complex Inclusion Complex (Benzophenone Shielded, Piperazine Exposed) FreeBase->Complex Hydrophobic Interaction HPBCD HP-β-CD (Hydrophobic Cavity + Hydrophilic Exterior) HPBCD->Complex Host-Guest Assembly Soluble Thermodynamically Stable Aqueous Solution Complex->Soluble Hydration & Steric Stabilization

Mechanistic pathway of HP-β-CD inclusion complexation with the benzophenone moiety.

Materials: API Free Base, 20% (w/v) HP-β-CD in sterile water.

  • Preparation of Host Solution: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile water. Stir until completely clear.

  • Complexation: Add the API free base directly to the 20% HP-β-CD solution in a 1:1 to 1:5 molar ratio (API to Cyclodextrin).

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 24 hours. Causality note: The non-covalent inclusion process is thermodynamically driven but kinetically slow; 24 hours ensures equilibrium is reached.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API. Quantify the dissolved API concentration in the filtrate via HPLC-UV against a standard curve.

Protocol C: Mesylate Salt Generation

Materials: API Free Base, Methanesulfonic acid (1 M in ethanol), Acetone/Ethanol mixture.

  • Dissolution: Dissolve the free base API in a minimal volume of a 1:1 Acetone/Ethanol mixture under gentle heating (40°C).

  • Protonation: Slowly add 1.05 molar equivalents of 1 M Methanesulfonic acid dropwise while stirring. Causality note: The slight molar excess ensures complete protonation of the primary basic nitrogen on the piperazine ring.

  • Crystallization: Cool the solution to 4°C overnight to induce crystallization of the mesylate salt.

  • Self-Validation Step: Isolate the crystals via vacuum filtration. Confirm the salt formation and stoichiometry using 1H-NMR (look for the characteristic methanesulfonate methyl peak at ~2.8 ppm) and assess the new aqueous solubility limit in pure water.

Consolidated References

  • NextSDS. 2-METHYL-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information. 1

  • The Journal of Physical Chemistry B (ACS Publications). Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State. 4

  • ADMET & DMPK. Preclinical formulation for the pharmacokinetics and efficacy of GBO-006...2

  • US Patent 9475748B2. Liquid formulations of salts of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. 3

  • Indian Journal of Pharmaceutical Sciences (via PMC). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. 6

  • Encyclopedia MDPI. Functionalization of Cyclodextrins. 5

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for the Synthesis of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals optimizing the synthesis of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals optimizing the synthesis of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone —a critical intermediate often utilized in the development of tricyclic psychoactive and antihistamine APIs.

Due to the steric hindrance of the ortho-substituents and the chelating nature of the piperazine moiety, traditional Friedel-Crafts acylations often fail or suffer from poor regioselectivity. The most robust, modern approach is the Palladium-Catalyzed Carbonylative Suzuki-Miyaura Cross-Coupling . This guide provides self-validating protocols, mechanistic troubleshooting, and verified solutions to ensure high-yield, scalable production.

Reaction Pathway & Mechanistic Visualization

The synthesis relies on a three-component coupling between 1-bromo-2-(4-methylpiperazinomethyl)benzene, 2-methylphenylboronic acid, and carbon monoxide (CO). The primary mode of failure in this reaction is the catalyst bypassing CO insertion, leading to the direct Suzuki biaryl byproduct.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br L_n Pd0->OxAdd + Ar-Br COCoord CO Insertion Ar-C(=O)-Pd(II)-Br L_n OxAdd->COCoord + CO TransMet Transmetalation Ar-C(=O)-Pd(II)-Ar' L_n OxAdd->TransMet Direct Suzuki (Side Reaction) COCoord->TransMet + Ar'-B(OH)2 - Base·HBr RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Benzophenone Product

Catalytic cycle of the carbonylative Suzuki-Miyaura coupling highlighting the competing biaryl pathway.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates In-Process Controls (IPCs) that validate the mechanistic integrity of the reaction in real-time.

Objective: Synthesis of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone via carbonylative coupling. Core Reagents: 1-bromo-2-(4-methylpiperazinomethyl)benzene (1.0 eq), 2-methylphenylboronic acid (1.5 eq), PdCl2(dppf)·CH2Cl2 (5 mol%), Anhydrous K2CO3 (3.0 eq), CO gas (1 atm).

Step-by-Step Methodology:

  • System Preparation (Self-Validation Check 1): Charge a flame-dried Schlenk flask with the aryl bromide, PdCl2(dppf), and finely milled K2CO3. Evacuate and backfill with ultra-pure Argon three times.

    • Validation: The mixture must remain a free-flowing powder. Any clumping indicates moisture ingress, which will trigger protodeboronation of the boronic acid later in the sequence[1].

  • Solvent & CO Introduction: Add 50 mL of strictly degassed, anhydrous anisole. Purge the liquid with CO gas for 5 minutes via a submerged needle, then attach a CO balloon (1 atm). Heat the mixture to 80 °C.

  • Controlled Boronic Acid Addition: Dissolve the 2-methylphenylboronic acid in 10 mL of degassed anisole. Add this solution dropwise over 1 hour using a syringe pump.

    • Causality: Maintaining a low steady-state concentration of the boronic acid sterically favors the slower CO insertion step over immediate transmetalation, suppressing biaryl formation[2].

  • IPC Monitoring (Self-Validation Check 2): After 2 hours, withdraw a 50 µL aliquot under positive CO pressure. Quench in 1 mL MeCN/H2O and analyze via LC-MS.

    • Validation: Acceptable trajectory is defined as <5% direct Suzuki biaryl byproduct and >80% conversion to the target benzophenone (m/z [M+H]+ = 309.2). If unreacted aryl bromide remains and the solution has turned opaque black, catalyst poisoning has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove palladium residues. Wash the organic layer with 1M NaOH (to remove excess boronic acid) and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Quantitative Data: Catalyst & Ligand Optimization

The choice of ligand is the single most critical variable. The table below summarizes our optimization data, demonstrating the direct causality between the ligand's "bite angle" (P-Pd-P angle) and product selectivity.

EntryPalladium SourceLigand (Bite Angle)BaseCO SourceYield: BenzophenoneYield: Biaryl Byproduct
1Pd(PPh3)4PPh3 (92°)K2CO3CO (1 atm)35%55%
2Pd(OAc)2dppe (86°)K2CO3CO (1 atm)42%48%
3 PdCl2(dppf) dppf (99°) K2CO3 CO (1 atm) 88% <5%
4PdCl2(dppf)dppf (99°)NaOH (aq)CO (1 atm)40%10% (Protodeboronation)
5 Pd(OAc)2 Xantphos (108°) K3PO4 Mo(CO)6 85% <2%
Troubleshooting & FAQs

Q: Why am I seeing a high ratio of 2-methyl-2'-(4-methylpiperazinomethyl)biphenyl instead of the desired benzophenone? A (Causality): You are observing the classic competing direct Suzuki-Miyaura cross-coupling. This occurs when the rate of transmetalation outpaces the rate of CO insertion. To correct this, you must accelerate CO insertion by utilizing a bidentate phosphine ligand with a large bite angle (such as dppf, ~99°, or Xantphos, ~108°). The wide angle sterically forces the aryl and halide ligands closer together, promoting the migratory insertion of CO into the Pd-aryl bond[2]. Additionally, ensure your CO pressure is strictly maintained at ≥1 atm.

Q: The reaction mixture turns completely opaque black within 30 minutes, and conversion stalls. What is happening? A (Causality): The black precipitate is "Palladium black," indicating the agglomeration of inactive, naked Pd(0) nanoparticles[3]. This catalyst death is typically caused by ligand oxidation (due to trace O2 in the solvent) or insufficient ligand coordination. Ensure strict Schlenk techniques are used to freeze-pump-thaw the anisole solvent prior to use.

Q: My starting material (aryl bromide) is stable, but the 2-methylphenylboronic acid is disappearing without forming the product. Why? A (Causality): You are experiencing protodeboronation, a side reaction where the boronic acid is prematurely hydrolyzed to toluene. This is highly exacerbated by strong aqueous bases (like NaOH) and high temperatures. Switch to a milder, strictly anhydrous base system like finely milled K2CO3 or Cs2CO3, and ensure the boronic acid is added slowly via syringe pump[1].

Q: Does the 4-methylpiperazine moiety on my starting material interfere with the palladium catalyst? A (Causality): Yes. The tertiary aliphatic amines on the piperazine ring are strong σ-donors and can competitively coordinate to the electrophilic Pd(II) center. This effectively poisons the catalyst, preventing oxidative addition. Self-validating solution: If you observe stalled conversion despite using an active catalyst, pre-treat the aryl bromide with 1.0 equivalent of anhydrous HCl in dioxane to protonate the piperazine nitrogen atoms. This removes their coordinating ability without affecting the cross-coupling mechanism[4].

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve in-process failures based on your LC-MS data.

Troubleshooting Start Issue: Low Benzophenone Yield CheckLCMS Analyze IPC via LC-MS Start->CheckLCMS Biaryl High Biaryl (Direct Coupling) CheckLCMS->Biaryl PdBlack Pd Black Precipitation (Catalyst Death) CheckLCMS->PdBlack NoReaction Unreacted SM (Catalyst Poisoning) CheckLCMS->NoReaction SolBiaryl Increase CO Pressure & Use dppf Ligand Biaryl->SolBiaryl SolPdBlack Degas Solvents & Optimize Pd:L Ratio PdBlack->SolPdBlack SolNoReaction Pre-form Piperazine HCl salt to prevent Pd coordination NoReaction->SolNoReaction

Troubleshooting decision tree for resolving common catalyst failures during synthesis.

References
  • Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. ACS Publications (The Journal of Organic Chemistry).2

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC (National Institutes of Health).1

  • Pd-Catalyzed Carbonylative Cross-coupling Reactions. Thieme Connect.4

  • Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium. RSC Publishing.3

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone

Operational Safety and Handling Guide: 2-Methyl-2'-(4-methylpiperazinomethyl) Benzophenone As a Senior Application Scientist, I approach chemical safety not merely as a checklist of rules, but as a logical system driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-Methyl-2'-(4-methylpiperazinomethyl) Benzophenone

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of rules, but as a logical system driven by molecular structure. 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-70-2) is a complex organic intermediate frequently utilized in drug discovery[1]. Because highly specific toxicological data for niche derivatives can be limited, a prudent safety strategy requires a pharmacophore-based hazard assessment. By deconstructing the molecule into its core structural moieties, we can predict its behavior, understand the causality behind its risks, and design a self-validating handling protocol.

Pharmacophore-Based Hazard Assessment & Causality

The safety profile of this compound is dictated by two distinct functional groups, each presenting unique operational challenges:

  • The Benzophenone Core : Benzophenone derivatives are highly lipophilic, allowing them to easily cross the stratum corneum (skin barrier). They are suspected carcinogens (IARC Group 2B) and can cause systemic organ damage (particularly to the liver and kidneys) upon prolonged exposure[2].

  • The Piperazine Moiety : Piperazine rings are inherently basic (alkaline). In their free-base form, they are corrosive to mucosal membranes and are notorious respiratory and skin sensitizers, capable of inducing severe allergic reactions or asthma-like symptoms upon inhalation of fine dust[3].

Causality in Protocol Design : The combination of a skin-penetrating lipophilic core with a corrosive, sensitizing piperazine group means that standard single-layer nitrile gloves are insufficient. The operational protocol must prioritize preventing aerosolization (to protect the respiratory tract) and ensuring absolute, multi-layered dermal isolation.

Quantitative Operational Parameters

To ensure a self-validating safety system, all physical handling must adhere to the following quantitative operational metrics.

ParameterQuantitative StandardCausal Justification
Fume Hood Face Velocity 80 – 120 fpmEnsures absolute containment of aerosolized piperazine dust during weighing and transfer[4].
Glove Thickness ≥ 6 mil (Outer), ≥ 4 mil (Inner)Delays breakthrough of the lipophilic benzophenone core. Double gloving provides a fail-safe against the corrosive piperazine[2].
Spill Neutralizer 1–5% Acetic Acid (Aqueous)Mildly protonates and neutralizes the basic piperazine free-base without causing a violent exotherm[3].

Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationOperational Rationale
Hand Protection Double-layered Nitrile gloves.If the outer glove breaches due to solvent or lipophilic degradation, the inner glove protects against immediate corrosive burns[2].
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1).Piperazine derivatives cause severe, irreversible eye damage. Standard safety glasses with side shields do not protect against fine airborne dust[3].
Respiratory N95/P100 particulate respirator.Required only if handling dry powder outside a calibrated fume hood. Piperazine is a potent respiratory sensitizer[3].
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Prevents dermal accumulation of dust. Knit cuffs ensure the wrists are not exposed between the glove and the sleeve[4].

Operational Plan: Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system to ensure containment[4].

Step 1: Pre-Operational Verification

  • Action : Verify that the chemical fume hood is operating within the 80–120 fpm range.

  • Validation : Check the digital monitor. As a physical fail-safe, tape a small piece of tissue to the bottom of the sash to visually confirm inward directional airflow before opening the chemical container.

Step 2: Weighing and Transfer

  • Action : Use an anti-static weighing boat and a grounded metal spatula. Do not use plastic spatulas.

  • Causality : Piperazine powders often carry a static charge, causing them to "jump" and aerosolize when handled with insulating plastics. Grounded metal dissipates this charge, minimizing inhalation risk[3].

Step 3: Solubilization

  • Action : When dissolving the compound in acidic aqueous solutions or polar organic solvents, add the solvent dropwise initially.

  • Causality : The basicity of the piperazine nitrogen can lead to mild exothermic reactions when protonated by acids. Slow addition allows for heat dissipation, preventing solvent flash-boiling and subsequent aerosolization.

Step 4: Post-Operational Decontamination

  • Action : Wipe down the balance and fume hood surface with a dilute mild acidic solution (e.g., 1% acetic acid) to neutralize the free base, followed by a standard soap and water wipe-down.

Spill Response and Disposal Protocols

  • Minor Spills (<50g) : Do not sweep dry powder, as this generates sensitizing dust. Cover the spill with damp absorbent pads (using water or dilute acetic acid). Carefully scoop the pads into a hazardous waste bag[4].

  • Major Spills (>50g) : Evacuate the immediate area to prevent inhalation of sensitizing dust. Personnel must don a P100 respirator before re-entering for cleanup.

  • Disposal : Dispose of as "Halogen-Free Organic Hazardous Waste" (unless chlorinated solvents were used during the reaction). Do not flush down the sink, as benzophenone derivatives are highly toxic to aquatic life with long-lasting effects[2].

Workflow Visualization

G Start Risk Assessment & Fume Hood Prep PPE Don PPE (Double Nitrile, Goggles) Start->PPE Handling Weighing & Transfer (Anti-Static Tools) PPE->Handling Solubilization Solubilization (Monitor Exotherm) Handling->Solubilization Spill Spill Occurs? Solubilization->Spill SpillResponse Evacuate & Contain (Damp Absorbent) Spill->SpillResponse Yes Disposal Hazardous Waste (Organic Solid/Liquid) Spill->Disposal No SpillResponse->Disposal Decon Decontaminate Surfaces & Doff PPE Disposal->Decon

Workflow for the safe handling, spill response, and disposal of the benzophenone derivative.

Sources

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